Thermal Vaporization Window and Ligand Decomposition Pathway Comparison: Bi(tmhd)₃ vs. Bi(p-tol)₃ and Bi(o-tol)₃
In MOCVD, the temperature window for efficient vaporization without premature decomposition is critical. For Bi(tmhd)₃, this window is 190–277 °C, which is significantly higher than that of Bi(o-tol)₃ (150–220 °C) but comparable to Bi(p-tol)₃ (170–270 °C) [1]. Above 350 °C, all precursors decompose. Notably, the decomposition mechanism differs: Bi(tmhd)₃ and Bi(o-tol)₃ undergo ligand fragmentation, whereas Bi(p-tol)₃ appears to dissociate the intact aryl ring [2]. This mechanistic difference has implications for carbon incorporation and film purity.
| Evidence Dimension | Efficient vaporization temperature window |
|---|---|
| Target Compound Data | 190–277 °C |
| Comparator Or Baseline | Bi(p-tol)₃: 170–270 °C; Bi(o-tol)₃: 150–220 °C |
| Quantified Difference | Bi(tmhd)₃ window is 20 °C higher minimum vs. Bi(o-tol)₃ and 7 °C higher maximum vs. Bi(p-tol)₃ |
| Conditions | MOCVD process; combined thermal and mass spectroscopic analysis |
Why This Matters
A higher minimum vaporization temperature enables better thermal stability during storage and handling, while a wider window provides greater process latitude in MOCVD reactor design.
- [1] Bedoya, C., Condorelli, G. G., Finocchiaro, S. T., Di Mauro, A., Fragalà, I. L., Cattaneo, L., & Carella, S. (2005). Comparison of thermal and mass-transport properties of Bi(tmhd)₃, Bi(p-tol)₃, and Bi(o-tol)₃ MOCVD precursors. Chemical Vapor Deposition, 11(5), 261–268. View Source
- [2] Bedoya, C., Condorelli, G. G., Finocchiaro, S. T., Di Mauro, A., Fragalà, I. L., Cattaneo, L., & Carella, S. (2005). Comparison of thermal and mass-transport properties of Bi(tmhd)₃, Bi(p-tol)₃, and Bi(o-tol)₃ MOCVD precursors. Chemical Vapor Deposition, 11(5), 261–268. View Source
